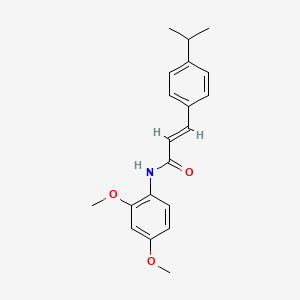

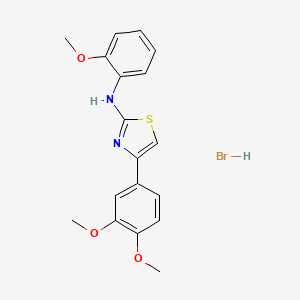

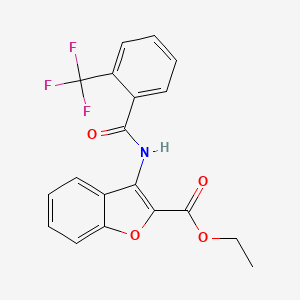

(E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2,4-DIMETHOXYPHENYL)ETHAN-1-AMINE” is a chemical compound with the molecular formula C10H15NO2 .

Molecular Structure Analysis

The molecular structure of “1-(2,4-DIMETHOXYPHENYL)ETHAN-1-AMINE” consists of 10 carbon atoms, 15 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 297.1±35.0 °C and a predicted density of 1.037±0.06 g/cm3 . The pKa value is predicted to be 9.38±0.10 .Aplicaciones Científicas De Investigación

Controlled Polymerization Techniques

- Facile, Controlled Polymerization : A study detailed conditions for controlled room-temperature RAFT polymerization of N-isopropylacrylamide, a process crucial for creating thermoresponsive polymers with applications in drug delivery systems (Convertine et al., 2004).

Biomedical Engineering Applications

- Cell Detachment and Bioengineering : Poly(N-isopropyl acrylamide) (pNIPAM) substrates are utilized for nondestructive release of biological cells and proteins, indicating their importance in tissue engineering and cell sheet engineering (Cooperstein & Canavan, 2010).

- Tissue Engineering Scaffolds : Thermo-responsive poly(N-isopropyl acrylamide)-based scaffolds with degradability and controlled porosity have been developed for tissue engineering applications, showcasing the potential of acrylamide derivatives in creating biocompatible and environmentally responsive materials (Galperin, Long, & Ratner, 2010).

Polymerization Mechanisms and Material Science

- Stereospecific Polymerization : The study of N,N-dialkylacrylamides polymerization has contributed to understanding the molecular architecture of polymers, essential for designing materials with specific properties (Kobayashi et al., 1999).

- Thermoresponsive Homopolymers : Research on acrylamide monomers has led to the development of homopolymers tunable by pH and CO2, highlighting their potential in creating smart materials for environmental and medical applications (Jiang, Feng, Lu, & Huang, 2014).

Corrosion Inhibition

- Synthesis and Characterization for Corrosion Inhibition : Acrylamide derivatives have been explored for their efficacy as corrosion inhibitors, demonstrating the chemical versatility and applicability of such compounds in protecting metals in acidic environments (Abu-Rayyan et al., 2022).

Mecanismo De Acción

Propiedades

IUPAC Name |

(E)-N-(2,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-14(2)16-8-5-15(6-9-16)7-12-20(22)21-18-11-10-17(23-3)13-19(18)24-4/h5-14H,1-4H3,(H,21,22)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBCDNYSOVVKFQ-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2839497.png)

![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B2839502.png)

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2839507.png)

![1,3,8,8-tetramethyl-5-(4-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2839509.png)

![3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839513.png)